Bicyclo[3.1.0]hexane
Description
Properties
CAS No. |
285-58-5 |
|---|---|
Molecular Formula |
C6H10 |
Molecular Weight |
82.14 g/mol |
IUPAC Name |
bicyclo[3.1.0]hexane |
InChI |
InChI=1S/C6H10/c1-2-5-4-6(5)3-1/h5-6H,1-4H2 |
InChI Key |
JAPMJSVZDUYFKL-UHFFFAOYSA-N |
SMILES |
C1CC2CC2C1 |
Canonical SMILES |
C1CC2CC2C1 |
Synonyms |
bicyclo(3.1.0)hexane |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Bicyclic Compounds
Structural and Thermodynamic Comparisons
Bicyclo[2.2.0]hexane
- Structure : Features two two-membered bridges (m=2, n=2, k=0), resulting in higher symmetry but greater strain than bicyclo[3.1.0]hexane.
- Thermodynamics : Standard enthalpy of formation (ΔfH°gas) is 125 kJ/mol, comparable to this compound, but ionization energy is lower (9.0 ± 0.1 eV vs. 9.28 eV) .
- Reactivity : Less studied, but strain likely facilitates ring-opening reactions.
Bicyclo[2.1.1]hexane
- Structure : Contains a fused cyclopropane and pentane system (m=2, n=1, k=1), offering a compact, sp³-rich architecture.
- Synthesis : Accessible via photochemical [2+2] cycloaddition, enabling modular derivatization .
- Applications : Emerging as bioisosteres for meta-substituted aromatics in drug design .
7-Oxabicyclo[2.2.1]heptane
- Structure: Oxygen atom replaces a carbon in the norbornane skeleton, enhancing polarity and hydrogen-bonding capacity.
- Biological Relevance: Found in terpenoids and fragrances; chiral derivatives mimic natural ionones and damascones .
| Compound | Bridge Indices | Ring Strain | ΔfH°gas (kJ/mol) | Ionization Energy (eV) | Key Applications |
|---|---|---|---|---|---|
| This compound | [3.1.0] | High | - | 9.28 ± 0.05 | Nucleosides, A3 ligands |
| Bicyclo[2.2.0]hexane | [2.2.0] | Higher | 125 | 9.0 ± 0.1 | Understudied |
| Bicyclo[2.1.1]hexane | [2.1.1] | Moderate | - | - | Bioisosteres, drug design |
| 7-Oxabicyclo[2.2.1]heptane | [2.2.1] | Moderate | - | - | Fragrances, terpenoids |
Reactivity and Functionalization
- Methanolysis: this compound undergoes acid- or base-catalyzed ring opening. Acidic conditions yield 4-methoxycyclohexane, while basic conditions produce 3-methoxymethylcyclopentanone .
- Electrophilic Substitution : Bromination at the cyclopropane "tip" enables 1,4-disubstitution (e.g., 4-bromo derivatives for nucleophilic substitutions) .
- Biological Activity Modulation : Planarity adjustments (e.g., converting this compound to hexene nucleosides) rescue anti-HIV activity by altering nucleobase conformation .
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